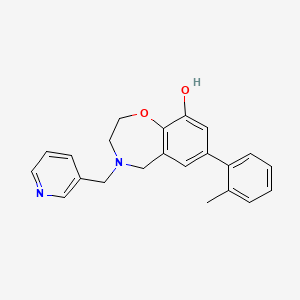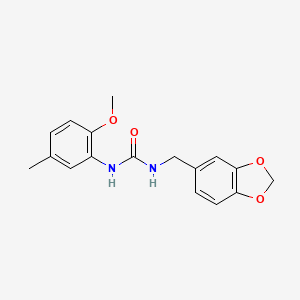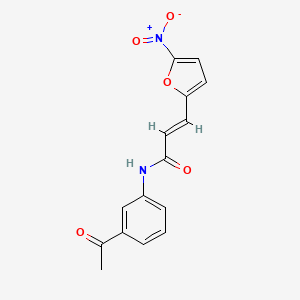![molecular formula C16H24N2O4S B5494026 N~1~-cyclopropyl-N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-ethylglycinamide](/img/structure/B5494026.png)
N~1~-cyclopropyl-N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-ethylglycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-cyclopropyl-N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-ethylglycinamide, also known as CEP-26401, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of glycine transporter inhibitors and has been found to exhibit promising results in preclinical studies.
Mecanismo De Acción
N~1~-cyclopropyl-N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-ethylglycinamide acts by inhibiting the glycine transporter, which is responsible for the reuptake of glycine in the synaptic cleft. Glycine is an important neurotransmitter that plays a crucial role in the regulation of N-methyl-D-aspartate (NMDA) receptor-mediated neurotransmission. By inhibiting the glycine transporter, N~1~-cyclopropyl-N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-ethylglycinamide increases the availability of glycine in the synaptic cleft, thereby enhancing NMDA receptor-mediated neurotransmission.
Biochemical and Physiological Effects:
N~1~-cyclopropyl-N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-ethylglycinamide has been found to modulate various neurotransmitter systems in the brain, including the glutamatergic, dopaminergic, and serotonergic systems. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in neuroplasticity and synaptic plasticity. N~1~-cyclopropyl-N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-ethylglycinamide has also been found to exhibit neuroprotective effects in animal models of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N~1~-cyclopropyl-N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-ethylglycinamide is its selectivity towards the glycine transporter, which minimizes the risk of off-target effects. The compound has also been found to have a good safety profile in preclinical studies. However, one of the limitations of N~1~-cyclopropyl-N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-ethylglycinamide is its poor solubility, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on N~1~-cyclopropyl-N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-ethylglycinamide. One of the potential applications of this compound is in the treatment of cognitive disorders, such as Alzheimer's disease and traumatic brain injury. The compound has also shown promising results in animal models of epilepsy and stroke. Further research is needed to investigate the safety and efficacy of N~1~-cyclopropyl-N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-ethylglycinamide in clinical trials. In addition, the development of more potent and selective glycine transporter inhibitors could lead to the discovery of new therapeutic agents for various neurological and psychiatric disorders.
Métodos De Síntesis
The synthesis of N~1~-cyclopropyl-N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-ethylglycinamide involves a multi-step process that includes the reaction of cyclopropylamine with 4-ethoxy-3-methylbenzenesulfonyl chloride, followed by the reaction of the resulting product with N-ethylglycine. The final product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
N~1~-cyclopropyl-N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-ethylglycinamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been found to be effective in treating chronic pain, depression, anxiety, and schizophrenia in animal models. The compound has also shown promising results in treating drug addiction and withdrawal symptoms.
Propiedades
IUPAC Name |
N-cyclopropyl-2-[(4-ethoxy-3-methylphenyl)sulfonyl-ethylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-4-18(11-16(19)17-13-6-7-13)23(20,21)14-8-9-15(22-5-2)12(3)10-14/h8-10,13H,4-7,11H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEZCNIGWKUWPBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NC1CC1)S(=O)(=O)C2=CC(=C(C=C2)OCC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-ethylglycinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[(5-bromo-2-furoyl)amino]-3-(4-bromophenyl)acryloyl]phenylalanine](/img/structure/B5493944.png)
![N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-1-isopropyl-1H-pyrazole-4-carboxamide](/img/structure/B5493953.png)

![4,7,7-trimethyl-N-(5-methyl-2-pyridinyl)-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B5493975.png)


![5-ethoxy-N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]-2-furamide](/img/structure/B5493987.png)
![7-acetyl-N-[(1-ethylcyclobutyl)methyl]-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5493992.png)
![2-methyl 4-propyl 5-{[3-(1,5-dimethyl-1H-pyrazol-4-yl)acryloyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5493997.png)
![5-{3-[3-(2-sec-butylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5494011.png)
![N-[2-hydroxy-1-(hydroxymethyl)ethyl]-2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5494018.png)
![2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(3-pyridinyl)acrylonitrile](/img/structure/B5494032.png)
![4-(cyclopropylmethyl)-1-[(5-ethyl-3-thienyl)carbonyl]-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5494043.png)
